molecular formula C14H17F3N2O2 B3364535 Tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate CAS No. 1161829-68-0

Tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B3364535
CAS No.: 1161829-68-0
M. Wt: 302.29 g/mol
InChI Key: SYJLXBFZBWIOSQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.

    Introduction of the Pyridine Ring: The pyridine ring, substituted with a trifluoromethyl group, is often introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Attachment of the Tert-butyl Group: The tert-butyl ester is usually introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the azetidine ring, potentially leading to the formation of more saturated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this molecule a valuable candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate: Similar structure but lacks the trifluoromethyl group.

    Tert-butyl 3-(4-(trifluoromethyl)phenyl)azetidine-1-carboxylate: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

The presence of the trifluoromethyl group in tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are

Properties

IUPAC Name

tert-butyl 3-[4-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-9(8-19)11-6-10(4-5-18-11)14(15,16)17/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJLXBFZBWIOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140898
Record name 1,1-Dimethylethyl 3-[4-(trifluoromethyl)-2-pyridinyl]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161829-68-0
Record name 1,1-Dimethylethyl 3-[4-(trifluoromethyl)-2-pyridinyl]-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161829-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[4-(trifluoromethyl)-2-pyridinyl]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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